molecular formula C11H13NO B171206 N-phenylcyclobutanecarboxamide CAS No. 15907-95-6

N-phenylcyclobutanecarboxamide

Cat. No.: B171206
CAS No.: 15907-95-6
M. Wt: 175.23 g/mol
InChI Key: HVTYCAHOTNCMHD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Phenylcyclobutanecarboxamide primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, this compound can potentially reduce the production of proinflammatory factors and neurotoxic mediators .

Biochemical Pathways

Given its target, it is likely to impact the pathways involving the nlrp3 inflammasome and the production of proinflammatory cytokines

Pharmacokinetics

Physiologically based pharmacokinetic (pbpk) modeling can be used to predict these properties . PBPK models are built based on the anatomical structure of a living system, with important organs or tissues listed as individual compartments interconnected through mass transportation described by mathematical equations .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of the NLRP3 inflammasome. This could potentially lead to a reduction in the production of proinflammatory factors and neurotoxic mediators, thereby mitigating inflammation and neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylcyclobutanecarboxamide can be synthesized through the cyclobutane ring-opening and acylation reactions . One common method involves the reaction of cyclobutanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using continuous flow methods. These methods offer advantages such as improved reaction control, higher yields, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: N-Phenylcyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Cyclobutanecarboxylic acid derivatives.

    Reduction: N-Phenylcyclobutylamine.

    Substitution: Various substituted cyclobutanecarboxamides.

Comparison with Similar Compounds

N-Phenylcyclobutanecarboxamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential biological activities. Its cyclic nature and amide functional group make it a versatile compound for various applications.

Properties

IUPAC Name

N-phenylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-5-4-6-9)12-10-7-2-1-3-8-10/h1-3,7-9H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTYCAHOTNCMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306259
Record name N-Phenylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15907-95-6
Record name N-Phenylcyclobutanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15907-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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